molecular formula C₆H₈N₂O₂S B1663422 2-Aminobenzenesulfonamide CAS No. 3306-62-5

2-Aminobenzenesulfonamide

Cat. No. B1663422
CAS RN: 3306-62-5
M. Wt: 172.21 g/mol
InChI Key: YAZSBRQTAHVVGE-UHFFFAOYSA-N
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Description

2-Aminobenzenesulfonamide is a sulfonamide and a member of benzenes . It is freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene . It is also known as a diuretic and an inhibitor of carbonic anhydrase B .


Synthesis Analysis

The synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starts from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol via Mitsunobu and Nicholas reactions . This process is used for the development of an adjustable alkyne reagent in click reactions .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzenesulfonamide is optimized and the electronic transitions (HOMO-LUMO) of the drug are described .


Chemical Reactions Analysis

2-Aminobenzenesulfonamide-containing cyclononyne acts as an adjustable click reagent for strain-promoted azide–alkyne cycloaddition . The reactivity of the alkyne is controlled by introducing various N-functionalities .


Physical And Chemical Properties Analysis

2-Aminobenzenesulfonamide has a molecular weight of 172.21 g/mol . It is freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Kaneda (2020) discusses the synthesis of novel cyclic compounds containing aminobenzenesulfonamide. These include polyheterocyclic compounds, cyclononyne as a multifunctional click cycloalkyne agent, and cyclopenta[c]piperidine alkaloids. This highlights its versatility in organic syntheses and potential in pharmaceuticals (Kaneda, 2020).

Tautomerism in Heterocycles

  • Maloshitskaya et al. (2005) synthesized derivatives of 2-aminobenzenesulfonamide with aromatic aldehydes and 1,3-dicarbonyl compounds. They studied ring-chain tautomerism, crucial for understanding chemical behavior in solutions (Maloshitskaya et al., 2005).

Oxidative Synthesis Applications

  • Sharif et al. (2014) developed a zinc-catalyzed oxidative transformation of 2-aminobenzenesulfonamide with benzyl alcohols to produce quinazolinones and benzothiadiazine dioxides. This process demonstrates its utility in diverse chemical syntheses (Sharif et al., 2014).

Adjustable Click Reagent in SPAAC Reaction

  • Kaneda, Naruse, and Yamamoto (2017) describe the development of 2-aminobenzenesulfonamide-containing cyclononyne for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This innovation is significant for controlling reactivity in click chemistry (Kaneda, Naruse, & Yamamoto, 2017).

N-Alkylation and Recognition of Amino Groups

  • Lu et al. (2015) achieved direct N-alkylation of aminobenzenesulfonamides, demonstrating potential for differentiating amino groups in complex molecules. This is vital for advancements in transition-metal-catalyzed processes (Lu et al., 2015).

Therapeutic Applications in Cancer Treatment

  • A study by Colinas (2013) describes novel ureido-sulfonamides prepared from aminobenzenesulfonamide for inhibiting metastatic tumor growth. This represents a novel approach in cancer therapy (Colinas, 2013).

Solubility and Solution Thermodynamics

  • Asadi et al. (2020) measured the solubility of 4-aminobenzenesulfonamide in binary solvent systems. Understanding solubility and thermodynamics is critical for its practical applications in chemical processes (Asadi et al., 2020).

Antimicrobial Activity

  • Vanparia et al. (2010) synthesized and tested novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide compounds for antimicrobial activity. This research is significant for developing new antimicrobial agents (Vanparia et al., 2010).

Synthesis and Pharmacological Evaluation

  • Salem, Mahdi, and Mohammed (2017) synthesized 4-aminobenzenesulfonamide conjugates with ibuprofen and indomethacin, evaluating their anti-inflammatory potential. Such conjugates could lead to more selective and effective anti-inflammatory drugs (Salem, Mahdi, & Mohammed, 2017).

Safety And Hazards

2-Aminobenzenesulfonamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The insertion of 1,3,5-triazines as cyclic linkers has enhanced the significant anticancer and hCA IX inhibition activity of benzenesulfonamides . This suggests that 2-Aminobenzenesulfonamide and its derivatives have potential for further development as anticancer agents .

properties

IUPAC Name

2-aminobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZSBRQTAHVVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186717
Record name 2-Aminobenzenesulfonamide
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Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzenesulfonamide

CAS RN

3306-62-5
Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name 2-Aminobenzenesulfonamide
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Record name o-aminobenzenesulphonamide
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Synthesis routes and methods

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
M Sharif, J Opalach, P Langer, M Beller, XF Wu - RSC Advances, 2014 - pubs.rsc.org
… etc.) with 2-aminobenzamide and 2-aminobenzenesulfonamide are the typical procedures. The … More recently, the reaction of 2-aminobenzamide or 2-aminobenzenesulfonamide with …
Number of citations: 115 pubs.rsc.org
J Sun, T Tao, D Xu, H Cao, Q Kong, X Wang, Y Liu… - Tetrahedron …, 2018 - Elsevier
… By this protocol, a range of substituted 2-aminobenzamides, 2-aminobenzenesulfonamide and 2-(aminomethyl)anilines react with various alcohols, leading to the desired annulated …
Number of citations: 31 www.sciencedirect.com
OA Maloshitskaya, J Sinkkonen, VV Alekseyev… - Tetrahedron, 2005 - Elsevier
… A number of anthranilamide and 2-aminobenzenesulfonamide … Reaction products of 2-aminobenzenesulfonamide with p-… products of 2-aminobenzenesulfonamide with unsubstituted …
Number of citations: 28 www.sciencedirect.com
K Kaneda, R Naruse, S Yamamoto - Organic letters, 2017 - ACS Publications
… In summary, we have established a synthetic route to 2-aminobenzenesulfonamide-containing cyclononynes (4 ABSACN) by employing the Mitsunobu and Nicholas methods. The …
Number of citations: 38 pubs.acs.org
JW Chern, CP Ho, YH Wu, JG Rong… - Journal of …, 1990 - Wiley Online Library
… ed our interest to examine the behavior of chloroalkyl isocyanates with 2-aminobenzenesulfonamide (1) and found that the reaction of these compounds proceeded smoothly and …
Number of citations: 7 onlinelibrary.wiley.com
K Kaneda, R Naruse, S Yamamoto… - Asian Journal of …, 2018 - Wiley Online Library
… Recently, our group reported that the alkyne moiety of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN, 1) showed an adjustable click reactivity that was controlled by …
Number of citations: 6 onlinelibrary.wiley.com
JW Chern, YH Wu, KC Liu - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
A reaction of 2‐aminobenzenesulfonamide (1) with 2‐chloroethyl or 3‐chloropropyl isothiocyanate in isopropanol afforded 2‐(2′‐chloroethylthioureido)‐ and 2‐(3′‐…
Number of citations: 3 onlinelibrary.wiley.com
K Wu, Y Li - Journal of Molecular Liquids, 2020 - Elsevier
The synthesis and separation processes of chemical intermediate is based on the knowledge of its solid-liquid phase equilibrium with solvents in industry. In this work, the solubility of 2-…
Number of citations: 8 www.sciencedirect.com
H Hou, Y Zhao, S Sheng, J Chen - Advanced Synthesis & …, 2019 - Wiley Online Library
… of 4 would occur rapidly to generate 2-aminobenzenesulfonamide 5 in 86% yield (Scheme 2b). … /oxidation reactions of 2-aminobenzenesulfonamide 5 with benzaldehyde (Scheme 2c). …
Number of citations: 10 onlinelibrary.wiley.com
K Gopalaiah, A Tiwari, R Choudhary… - ChemistrySelect, 2019 - Wiley Online Library
… We initiated our studies by attempting the reaction of 2-aminobenzenesulfonamide (1) with benzylamine (2 a) in the presence of catalytic amount of iron salts. To our delight, 3-phenyl-3,…

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